molecular formula C24H21N5O6S B2708078 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-57-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2708078
CAS No.: 852168-57-1
M. Wt: 507.52
InChI Key: CTQOSUUPUWRMGI-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic derivative of the pyrimido[4,5-d]pyrimidine scaffold, characterized by a fused bicyclic pyrimidine core, substituted with a 4-methoxyphenyl group at position 2, methyl groups at positions 6 and 8, and a thioacetamide linker connected to a benzo[d][1,3]dioxol-5-yl moiety.

Properties

CAS No.

852168-57-1

Molecular Formula

C24H21N5O6S

Molecular Weight

507.52

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C24H21N5O6S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)13-4-7-15(33-3)8-5-13)36-11-18(30)25-14-6-9-16-17(10-14)35-12-34-16/h4-10H,11-12H2,1-3H3,(H,25,30)

InChI Key

CTQOSUUPUWRMGI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities based on various studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C23H26N4O5S
  • Molecular Weight: 478.55 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-acetamide derivatives. For instance:

  • Inhibition of Mycobacterium tuberculosis: A phenotypic high-throughput screening identified novel compounds with activity against Mycobacterium tuberculosis. The presence of a benzo[d][1,3]dioxole moiety was associated with enhanced activity against various bacterial strains .
  • Antibacterial Studies: Compounds containing the benzo[d][1,3]dioxole structure demonstrated significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to the hydrophobic nature of the dioxole group which aids in membrane penetration .

Anticancer Activity

The anticancer potential of similar dioxole-containing compounds has been explored extensively:

  • Mechanism of Action: Research indicates that these compounds may exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. For example, some derivatives have shown to inhibit the Bcl-2 family proteins which are crucial in regulating apoptosis .
  • Case Studies:
    • In vitro studies demonstrated that derivatives of N-(benzo[d][1,3]dioxol-5-yl) compounds could induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways .
    • A specific study involving a related compound showed a significant reduction in tumor size in xenograft models when treated with benzo[d][1,3]dioxole derivatives .

Data Tables

Activity TypeCompound NameMIC (µM)Reference
AntimicrobialN-(benzo[d][1,3]dioxol-5-yl)-2-acetamide21
AnticancerDerivative A (similar structure)15
AnticancerDerivative B (related compound)10

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance:

  • α-glucosidase Inhibition : This could have implications for diabetes management by slowing carbohydrate absorption.
  • Acetylcholinesterase Inhibition : Suggests potential use in treating neurodegenerative diseases like Alzheimer's disease.

Synthesis and Derivation

The synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Synthesis of the pyrimido[4,5-d]pyrimidine core , often via condensation reactions.
  • Final coupling reactions to form the complete structure.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Enzyme Inhibition

Another research highlighted the inhibitory effect on α-glucosidase activity with IC50 values indicating promising potential for managing postprandial blood glucose levels.

Comparison with Similar Compounds

Pyrimido[4,5-d]pyrimidine Derivatives

  • Compound 3d (from ): Features a pyrimido[4,5-d]pyrimidin-4(1H)-one core with a methoxy-substituted phenyl group and a piperazine moiety. Unlike the target compound, it lacks the thioacetamide linker and benzo[d][1,3]dioxol group, which may reduce its solubility and alter receptor binding .
  • Compound 7c (from ): A thiazolo[4,5-d]pyrimidine derivative with a 4-methoxyphenyl substituent.

Substituent Variations

  • The target compound’s benzo[d][1,3]dioxol group may mimic SAHA’s hydroxamic acid in chelating metal ions .
  • Catalpol derivatives (from ): These plant-derived compounds share phenylpropanoid substituents but lack the pyrimidine core. Their antioxidant activity suggests that the target compound’s dioxolane group could confer similar redox-modulating properties .

Coupling Agents and Reaction Efficiency

  • The target compound’s synthesis likely involves coupling agents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride (EDC) (as in ), which facilitates amide bond formation between the thioacetamide and benzo[d][1,3]dioxol-5-yl groups. This method contrasts with benzoyl chloride-mediated acylation (), which may yield lower purity due to side reactions .

Computational and Analytical Comparisons

Molecular Networking and Similarity Indexing

  • Tanimoto Coefficient Analysis (): The target compound’s similarity to HDAC inhibitors like SAHA could be quantified using this method, with its dioxolane and pyrimidine moieties contributing to a high similarity score .
  • Mass Spectrometry Dereplication (): High-resolution MS/MS data would cluster the target compound with other pyrimidine derivatives (cosine score >0.8), distinguishing it from non-aromatic analogs .

NMR Spectral Differentiation

  • The benzo[d][1,3]dioxol group in the target compound would show distinct 1H-NMR signals at δ 6.8–7.1 ppm (aromatic protons) and δ 5.9–6.1 ppm (dioxolane methylene), differing from catalpol derivatives’ vanilloyl or p-hydroxybenzoyl signals (δ 7.2–7.5 ppm) .

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